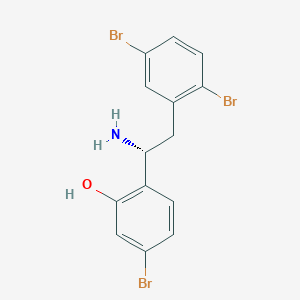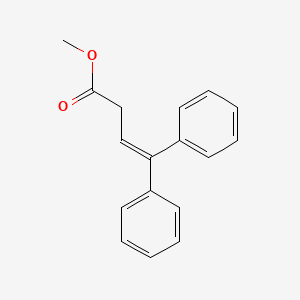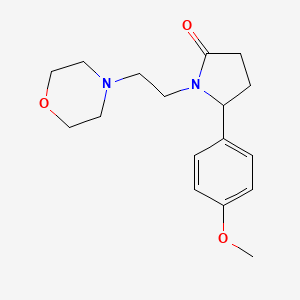![molecular formula C14H30ClNO2Si B3106429 3-[chloro(dimethyl)silyl]propyl N-octylcarbamate CAS No. 158773-45-6](/img/structure/B3106429.png)
3-[chloro(dimethyl)silyl]propyl N-octylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[chloro(dimethyl)silyl]propyl N-octylcarbamate is a chemical compound that belongs to the class of organosilicon compounds These compounds are characterized by the presence of silicon atoms bonded to organic groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[chloro(dimethyl)silyl]propyl N-octylcarbamate typically involves the reaction of 3-chloropropyl(dimethyl)silane with octyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
3-[chloro(dimethyl)silyl]propyl N-octylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.
Hydrolysis: The silyl group is susceptible to hydrolysis in the presence of water, leading to the formation of silanols.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silyl group.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Major Products Formed
Substitution Reactions: Products include substituted silyl carbamates.
Hydrolysis: Products include silanols and carbamic acid derivatives.
Oxidation: Products include silanols and siloxanes.
科学研究应用
3-[chloro(dimethyl)silyl]propyl N-octylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used to modify surfaces of biomaterials to enhance biocompatibility.
Industry: The compound is used in the production of specialty coatings and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of 3-[chloro(dimethyl)silyl]propyl N-octylcarbamate involves the interaction of the silyl group with various molecular targets. The silyl group can form stable covalent bonds with hydroxyl groups on surfaces, leading to the formation of siloxane linkages. This property is exploited in surface modification applications to enhance the adhesion and durability of coatings.
相似化合物的比较
Similar Compounds
- 3-[chloro(dimethyl)silyl]propyl N-benzylcarbamate
- 3-[chloro(dimethyl)silyl]propyl N-methylcarbamate
- 3-[chloro(dimethyl)silyl]propyl N-ethylcarbamate
Uniqueness
3-[chloro(dimethyl)silyl]propyl N-octylcarbamate is unique due to the presence of the octyl group, which imparts hydrophobic properties to the compound. This makes it particularly useful in applications where water repellency is desired, such as in coatings and adhesives.
属性
IUPAC Name |
3-[chloro(dimethyl)silyl]propyl N-octylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30ClNO2Si/c1-4-5-6-7-8-9-11-16-14(17)18-12-10-13-19(2,3)15/h4-13H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYCPHIUAUEIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)OCCC[Si](C)(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30ClNO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
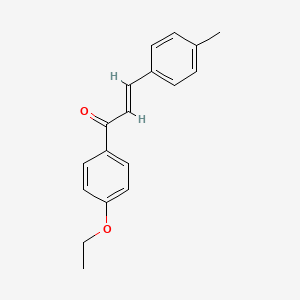
![[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol](/img/structure/B3106349.png)
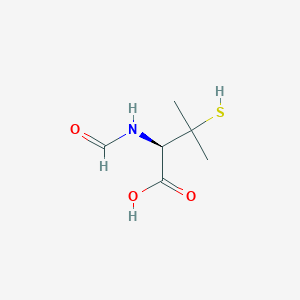

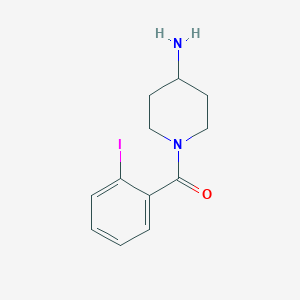
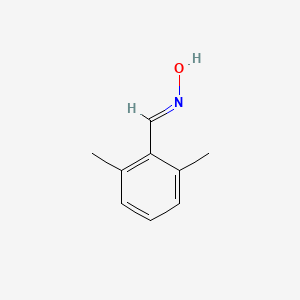
![Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate](/img/structure/B3106376.png)
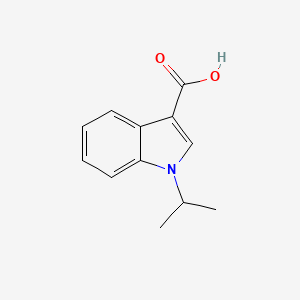
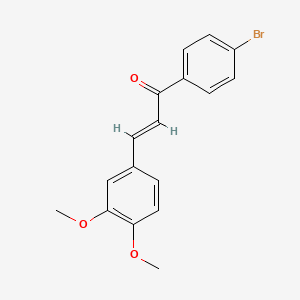
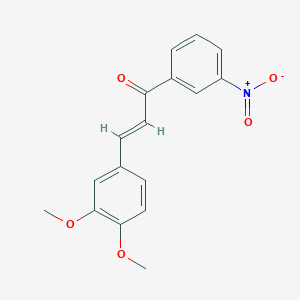
![(6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3106407.png)
